1-Azido-3-(pentafluorosulfanyl)benzene
Description
Significance of Aryl Azides in Contemporary Organic Synthesis
Aryl azides are organic compounds containing the azide (B81097) (–N₃) functional group attached to an aromatic ring. wikipedia.org Their utility in organic synthesis is extensive and has evolved significantly since the initial preparation of phenyl azide in 1864. wikipedia.org Initially, interest in azides was somewhat modest due to their potential instability. wikipedia.org However, the discovery of their rich and diverse reactivity has solidified their position as indispensable tools for synthetic chemists.
One of the most prominent applications of aryl azides is in "click chemistry," a concept introduced by K. Barry Sharpless. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient and specific formation of 1,2,3-triazoles. wikipedia.orgsigmaaldrich.com This reaction is known for its reliability, high yield, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery, materials science, and bioconjugation. sigmaaldrich.comeurekaselect.com
Beyond cycloadditions, aryl azides serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition. at.ua These nitrenes can undergo a variety of transformations, including C-H insertion and ring-expansion reactions, providing access to complex nitrogen-containing heterocyclic scaffolds. Furthermore, the Staudinger ligation, a reaction between an azide and a phosphine, is a powerful method for forming amide bonds and has found widespread use in peptide synthesis and chemical biology. wikipedia.org Aryl azides can also be readily reduced to the corresponding anilines, offering a stable and versatile synthetic handle for further molecular elaboration. wikipedia.orgnih.gov
Role of the Pentafluorosulfanyl (SF₅) Group in Molecular Design and Property Modulation
The pentafluorosulfanyl (SF₅) group is a unique and increasingly important substituent in the design of advanced materials and pharmaceutically active compounds. rowansci.comnih.gov Often dubbed a "super-trifluoromethyl group," its properties are similar to the more common trifluoromethyl (CF₃) group but are often more pronounced. nih.govenamine.net The SF₅ group is characterized by its exceptional thermal and chemical stability, a consequence of the strong sulfur-fluorine bonds. rowansci.com
The trifluoromethyl (CF₃) group is a well-established substituent in medicinal chemistry and materials science, valued for its ability to enhance metabolic stability and modulate electronic properties. The pentafluorosulfanyl (SF₅) group offers a compelling alternative with distinct advantages in certain applications.
Below is a comparative analysis of the key physicochemical properties of the SF₅ and CF₃ groups when attached to a phenyl ring:
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |
| Electronegativity (Pauling Scale of Group Electronegativities) | 3.65 | 3.36 |
| Hammett Constant (σp) | 0.68 | 0.54 |
| Lipophilicity (logP of Ph-X) | 3.36 | 2.87 |
| Steric Hindrance (van der Waals Volume) | Larger | Smaller |
Data compiled from multiple sources. researchgate.netnih.govacs.orgresearchgate.net
The SF₅ group is more electronegative and a stronger electron-withdrawing group than the CF₃ group, as indicated by its higher Hammett constant. researchgate.net This enhanced electron-withdrawing capacity can significantly influence the reactivity and electronic properties of the aromatic ring to which it is attached. rowansci.comresearchgate.net Additionally, the SF₅ group is more lipophilic than the CF₃ group, which can be advantageous in drug design for improving membrane permeability and bioavailability. rowansci.comrsc.org However, the larger size of the SF₅ group can also introduce greater steric hindrance, which can be either a beneficial design element or a synthetic challenge. nih.govresearchgate.net
The pentafluorosulfanyl group exerts a powerful electron-withdrawing effect on aromatic systems, primarily through an inductive mechanism. researchgate.net This strong inductive pull deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. wikipedia.org The geometry of the SF₅ group is approximately octahedral around the sulfur atom, leading to a distinct three-dimensional profile that can influence molecular conformation and intermolecular interactions. st-andrews.ac.ukresearchgate.net The four equatorial fluorine atoms form an "umbrella" shape, canting toward the axial fluorine atom. st-andrews.ac.uk This unique steric profile can be exploited to control the orientation of molecules in crystal lattices or at binding sites of biological targets. researchgate.net
Historical Development of Azide and Pentafluorosulfanyl Chemistry
The chemistry of azides has a long history, dating back to 1864 when Peter Griess first prepared phenyl azide. wikipedia.org In the 1890s, Theodor Curtius discovered hydrazoic acid and described the Curtius rearrangement of acyl azides, a reaction that remains fundamental in organic synthesis. wikipedia.org For much of the 20th century, the use of organic azides was approached with caution due to the explosive nature of some low molecular weight derivatives. wikipedia.orgbritannica.com A significant turning point came with the advent of "click chemistry" in the early 2000s, which propelled organic azides to the forefront of synthetic chemistry. wikipedia.org
The history of the pentafluorosulfanyl group in organic chemistry is more recent. The first organic compound containing an SF₅ group, pentafluorosulfanylbenzene, was reported in the mid-20th century. nih.govwikipedia.org For many years, the synthetic challenges associated with introducing the SF₅ group limited its widespread application. rsc.org However, recent advancements in synthetic methodologies have made SF₅-containing building blocks more accessible, leading to a surge of interest in their use in medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov
Overview of the Research Landscape Pertaining to Bifunctionalized Arenes
Bifunctionalized arenes, aromatic compounds bearing two distinct functional groups, are of immense importance in chemical synthesis and materials science. The ability to introduce two different reactive handles onto a single aromatic core allows for orthogonal chemical transformations, where each functional group can be manipulated independently of the other. This strategy is central to the construction of complex molecules, polymers, and functional materials.
The research landscape for bifunctionalized arenes is vast and diverse. In the context of 1-Azido-3-(pentafluorosulfanyl)benzene, the combination of an azide and a pentafluorosulfanyl group on the same aromatic ring is particularly intriguing. This arrangement offers the potential to leverage the unique properties of both functionalities. For instance, the azide group can be used for bioconjugation or the construction of nitrogen-containing heterocycles via click chemistry, while the SF₅ group can be used to fine-tune the electronic properties, stability, and lipophilicity of the resulting molecule. The meta-substitution pattern of this compound is a direct consequence of the directing effects of the SF₅ group, and this specific isomer would be the expected product of an electrophilic substitution on an SF₅-substituted aniline (B41778) precursor followed by diazotization and azidation. The exploration of such bifunctionalized arenes opens up new avenues for the design of novel pharmaceuticals, agrochemicals, and advanced materials with precisely controlled properties.
Properties
IUPAC Name |
(3-azidophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-2-5(4-6)13-14-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSDUEJCGTZZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azido 3 Pentafluorosulfanyl Benzene and Its Precursors
Strategies for Introducing the Azide (B81097) Functionality
The introduction of the azide group onto the 3-(pentafluorosulfanyl)benzene scaffold can be achieved through several reliable methods, primarily involving nucleophilic substitution or the transformation of an amino group.
Reactions of Halogenated Precursors with Azide Salts
A common and direct method for synthesizing aryl azides is the nucleophilic aromatic substitution (SₙAr) of an activated aryl halide with an azide salt, typically sodium azide (NaN₃). researchgate.netnih.gov In this pathway, a precursor such as 1-bromo-3-(pentafluorosulfanyl)benzene or 1-iodo-3-(pentafluorosulfanyl)benzene (B1306095) is treated with sodium azide. The powerful electron-withdrawing nature of the pentafluorosulfanyl group at the meta-position activates the aromatic ring, facilitating the displacement of the halide by the azide nucleophile. researchgate.net
The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt, enhancing the nucleophilicity of the azide anion. Elevated temperatures are often required to drive the reaction to completion.
| Precursor | Reagent | Solvent | Conditions | Product |
| 1-Bromo-3-(pentafluorosulfanyl)benzene | Sodium Azide | DMF | Heat | 1-Azido-3-(pentafluorosulfanyl)benzene |
| 1-Iodo-3-(pentafluorosulfanyl)benzene | Sodium Azide | DMSO | Heat | This compound |
Diazotization and Subsequent Azidation of Anilines
The transformation of an aromatic amine into an azide via a diazonium salt intermediate is a classic and highly effective strategy. researchgate.net This two-step process begins with the diazotization of 3-(pentafluorosulfanyl)aniline. The aniline (B41778) derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding aryldiazonium salt. nih.govnih.gov
The resulting diazonium salt is often used immediately without isolation due to its potential instability. It is subsequently treated with sodium azide, which displaces the dinitrogen molecule (N₂) to yield this compound. researchgate.net This method is widely applicable and generally provides good yields. scite.ai
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
| 1 | 3-(Pentafluorosulfanyl)aniline | Sodium Nitrite, Hydrochloric Acid | 0–5 °C | 3-(Pentafluorosulfanyl)benzenediazonium chloride |
| 2 | Diazonium Salt Intermediate | Sodium Azide | 0–5 °C to RT | This compound |
Amine-to-Azide Transformations
More recent synthetic developments have focused on the direct conversion of aromatic amines to aryl azides, bypassing the need to isolate or generate diazonium salts under strongly acidic conditions. researchgate.net These methods often involve reagents that facilitate a one-pot diazotization and azidation sequence under milder, sometimes neutral, conditions. For example, reagents like tert-butyl nitrite can be used in combination with an azide source to directly transform the amine. While specific applications to 3-(pentafluorosulfanyl)aniline are not extensively documented, these modern protocols offer potential advantages in terms of experimental simplicity and substrate tolerance. scite.aiamazonaws.com
Approaches for Incorporating the Pentafluorosulfanyl Group
Direct Fluorination Methods
Direct fluorination involves treating an aromatic compound with a powerful fluorinating agent to introduce the SF₅ group. researchgate.netresearchgate.net However, this approach is often challenging due to the high reactivity of agents like elemental fluorine (F₂), which can lead to a lack of selectivity and over-fluorination of the aromatic ring. google.com Reagents such as silver(II) fluoride (B91410) (AgF₂) have also been used to fluorinate diaryl disulfides to produce pentafluorosulfanylbenzenes, though this method can suffer from low yields and the high cost of the reagent. wikipedia.org The presence of strongly electron-withdrawing groups on the aromatic ring can sometimes direct the fluorination but controlling the reaction remains a significant synthetic hurdle. nih.gov
Oxidative Fluorination of Sulfur-Containing Precursors
A more controlled and widely used method for installing the SF₅ group is the oxidative fluorination of sulfur-containing precursors, such as diaryl disulfides or aryl thiols. researchgate.netresearchgate.net This is a multi-step process that offers better yields and selectivity compared to direct fluorination. beilstein-journals.org
A common industrial approach involves the direct fluorination of nitro-substituted diaryl disulfides, which leads to compounds like 3-nitro-1-(pentafluorosulfanyl)benzene. nih.govresearchgate.net Another prominent method, known as Umemoto's synthesis, converts aromatic thiols or disulfides first into arylsulfur chlorotetrafluorides (ArSF₄Cl) using chlorine and a fluoride source. beilstein-journals.org A subsequent fluorination step then converts the ArSF₄Cl intermediate into the final arylsulfur pentafluoride (ArSF₅). beilstein-journals.org This two-step synthesis avoids the direct use of elemental fluorine in the final step, offering a more practical route for many applications. researchgate.netresearchgate.net
| Precursor | Fluorinating Agent(s) | Key Intermediate | Product |
| 1,2-Bis(3-nitrophenyl)disulfane | Elemental Fluorine (F₂) | ArSF₃, ArSF₄• | 3-Nitro-1-(pentafluorosulfanyl)benzene |
| 3-Aminothiophenol | Cl₂, Alkali Metal Fluoride | 3-Aminophenylsulfur chlorotetrafluoride | 3-Amino-1-(pentafluorosulfanyl)benzene |
| Diphenyl disulfide | AgF₂ or XeF₂ | Not applicable | Pentafluorosulfanylbenzene |
Nucleophilic Aromatic Substitution (SNAr) Routes for SF₅ Introduction
The introduction of the highly stable and strongly electron-withdrawing pentafluorosulfanyl (SF₅) group onto an aromatic ring is a critical first step in the synthesis of this compound. While various methods exist, the most industrially significant route for producing the key precursor, 3-nitro-1-(pentafluorosulfanyl)benzene, is the direct oxidative fluorination of a corresponding diaryl disulfide using elemental fluorine. beilstein-journals.orgresearchgate.netnih.gov
This process typically involves the reaction of bis(3-nitrophenyl) disulfide with elemental fluorine (F₂). nih.gov This reaction is a cornerstone for the large-scale production of aromatic SF₅ compounds and is conducted at the tens of kilogram scale in industrial settings. beilstein-journals.orgnih.gov The direct fluorination method, while effective, requires specialized equipment to handle the highly reactive and hazardous elemental fluorine. researchgate.net
An alternative, known as Umemoto's synthesis, provides a method that avoids elemental fluorine. This two-step process starts with aromatic thiols or diaryl disulfides, which are first converted to arylsulfur chlorotetrafluorides. A subsequent fluorination step then yields the desired arylsulfur pentafluorides. beilstein-journals.orgnih.govnih.gov
While the initial installation of the SF₅ group itself does not proceed via a nucleophilic aromatic substitution (SNAr) mechanism, SNAr reactions are crucial for the subsequent functionalization of the SF₅-containing aromatic ring. Once the SF₅ group is in place, its powerful electron-withdrawing nature activates the aromatic ring for SNAr. For instance, researchers have explored the SNAr chemistry of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgnih.gov Similarly, the nitro group in meta-nitro-(pentafluorosulfanyl)benzene can be substituted by alkoxides and thiolates, demonstrating the utility of SNAr in diversifying SF₅-aromatics. acs.orgfigshare.com Another related method is the Vicarious Nucleophilic Substitution (VNS), which has been used to introduce substituents onto the ring of nitro(pentafluorosulfanyl)benzenes. acs.org
These SNAr reactions on pre-functionalized SF₅-benzenes provide a platform for creating a diverse range of structurally complex molecules, although the direct synthesis of the azide target typically follows a more linear path from the nitro precursor.
Convergent and Divergent Synthetic Routes for the Target Compound
The synthesis of this compound is typically achieved through a linear sequence of reactions that can be adapted to a divergent strategy, allowing for the creation of multiple derivatives from a common intermediate.
The most common pathway begins with the precursor 3-nitro-1-(pentafluorosulfanyl)benzene , synthesized via direct fluorination as described previously. The synthetic sequence proceeds as follows:
Reduction of the Nitro Group: The nitro group of 3-nitro-1-(pentafluorosulfanyl)benzene is reduced to an amino group to form 3-(pentafluorosulfanyl)aniline . This transformation is a standard procedure in organic synthesis and can be achieved using various methods, such as catalytic hydrogenation with catalysts like Raney nickel or PtO₂. mdpi.commdpi.comrsc.org
Diazotization of the Aniline: The resulting 3-(pentafluorosulfanyl)aniline is then converted into a diazonium salt. This reaction is carried out by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid), at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. beilstein-journals.org
Azidation: The final step is the conversion of the diazonium salt to the target azide. This is accomplished by reacting the freshly prepared diazonium salt with an azide source, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen group to yield This compound .
This synthetic pathway can be viewed from a divergent synthesis perspective, with the aryldiazonium salt of 3-(pentafluorosulfanyl)aniline serving as a key branching point. Instead of reacting with an azide, this highly versatile intermediate can be trapped with a wide array of reagents to produce a variety of substituted SF₅-benzenes. For example, reaction with B₂pin₂ can yield boronic esters, while treatment with iodine or trapping with tetrahydrofuran (B95107) can produce iodo- and hydro-dediazoniated products, respectively. beilstein-journals.org This highlights the utility of the diazonium intermediate in creating a library of SF₅-containing compounds from a single precursor.
The table below summarizes the typical linear synthesis of the target compound.
| Step | Starting Material | Reagents | Product | Typical Reaction Type |
|---|---|---|---|---|
| 1 | Bis(3-nitrophenyl) disulfide | Elemental Fluorine (F₂) | 3-Nitro-1-(pentafluorosulfanyl)benzene | Oxidative Fluorination |
| 2 | 3-Nitro-1-(pentafluorosulfanyl)benzene | H₂/Catalyst (e.g., Raney Ni, PtO₂) or Fe/HCl | 3-(Pentafluorosulfanyl)aniline | Nitro Group Reduction |
| 3 | 3-(Pentafluorosulfanyl)aniline | NaNO₂, HCl (aq) | 3-(Pentafluorosulfanyl)benzenediazonium chloride | Diazotization |
| 4 | 3-(Pentafluorosulfanyl)benzenediazonium chloride | Sodium Azide (NaN₃) | This compound | Azidation (Nucleophilic Substitution) |
Optimization and Scalability Considerations in Synthesis
The successful and safe production of this compound on a larger scale requires careful optimization of each synthetic step, with particular attention to safety, efficiency, and yield.
Direct Fluorination: The initial fluorination of diaryl disulfides is perhaps the most challenging step to scale up due to the use of elemental fluorine. researchgate.net Optimization of this process often involves transitioning from traditional batch reactors to continuous flow systems. researchgate.net Flow reactors offer significantly improved heat and mass transfer, which is critical for managing the highly exothermic nature of fluorination reactions and improving safety. nih.gov A hybrid batch-flow process has been reported as an improved method for the synthesis of nitro-(pentafluorosulfanyl)benzene. researchgate.net
Diazotization: The formation of diazonium salts is a notoriously hazardous reaction if not properly controlled. These intermediates are often thermally unstable and can decompose explosively. researchgate.netpharmablock.com Key parameters for optimization include:
Temperature Control: Maintaining a consistently low temperature (typically 0–5 °C) is critical to prevent decomposition. pharmablock.com
Mixing and Residence Time: Efficient mixing is required to ensure uniform reaction conditions and prevent localized overheating. rsc.orgqub.ac.uk
Flow Chemistry: Continuous flow reactors are increasingly being adopted for diazotization reactions. researchgate.netpharmablock.comrsc.orgqub.ac.uk By generating and consuming the unstable diazonium salt in situ within a small reactor volume, flow chemistry drastically reduces the accumulation of hazardous intermediates, thereby improving safety. pharmablock.com This technology allows for precise control over temperature, mixing, and residence time, leading to higher selectivity and yields. rsc.orgqub.ac.uk Scaling up can be achieved by extending the operation time of the flow reactor rather than increasing the reactor volume, a concept known as "scaling out." qub.ac.uk
The table below presents a comparison of batch versus flow chemistry for diazotization, highlighting the advantages of the latter for optimization and scalability.
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Safety | Higher risk due to accumulation of unstable diazonium salts. | Significantly improved safety; small quantities generated and consumed in-situ. pharmablock.com |
| Heat Transfer | Less efficient; risk of localized "hot spots." | Excellent heat transfer due to high surface-area-to-volume ratio. pharmablock.com |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, residence time, and stoichiometry. rsc.orgqub.ac.uk |
| Scalability | Challenging and hazardous to scale up. pharmablock.com | Easier and safer to scale up by continuous operation ("scaling out"). qub.ac.uk |
| Yield & Selectivity | Often lower due to side reactions from poor temperature control. pharmablock.com | Typically higher yield and selectivity due to optimized control. rsc.orgqub.ac.uk |
By leveraging modern synthetic techniques such as flow chemistry, the multi-step synthesis of this compound can be made safer, more efficient, and more amenable to large-scale production.
Chemical Reactivity and Transformation Pathways of 1 Azido 3 Pentafluorosulfanyl Benzene
Cycloaddition Reactions of the Azide (B81097) Moiety
The azide group of 1-azido-3-(pentafluorosulfanyl)benzene readily participates in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. The electron-withdrawing -SF₅ group is expected to influence the kinetics and regioselectivity of these cycloadditions.
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles. It is anticipated that this compound would be an excellent substrate for this reaction. The reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and consistently provides high yields of the single 1,4-regioisomer. The presence of the electron-withdrawing pentafluorosulfanyl group on the phenyl azide can enhance the reaction rate.
The general reaction scheme is as follows:
this compound + Terminal Alkyne --(Cu(I) catalyst)--> 1-(3-(Pentafluorosulfanyl)phenyl)-4-substituted-1H-1,2,3-triazole
Table 1: Representative Examples of CuAAC Reactions with Aryl Azides This table illustrates the expected outcomes for the CuAAC reaction of this compound based on known reactivity of similar aryl azides.
| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Expected Product |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1-(3-(Pentafluorosulfanyl)phenyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | CuI, DIPEA | THF | Room Temperature | (1-(3-(Pentafluorosulfanyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynylcyclohexene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Room Temperature | 4-(Cyclohex-1-en-1-yl)-1-(3-(pentafluorosulfanyl)phenyl)-1H-1,2,3-triazole |
For applications where copper catalysis is undesirable, such as in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a valuable alternative. This reaction utilizes a strained cycloalkyne, which reacts with the azide without the need for a metal catalyst. The rate of SPAAC reactions is influenced by the degree of ring strain in the cycloalkyne and the electronic properties of both the azide and the alkyne. The electron-deficient nature of the aryl azide bearing a pentafluorosulfanyl group can lead to faster reaction kinetics in SPAAC.
The general reaction is depicted below:
this compound + Strained Cycloalkyne --> Fused Triazole Product
Table 2: Expected Reactivity in Strain-Promoted Azide-Alkyne Cycloadditions This table provides an overview of the anticipated reactivity of this compound with common strained alkynes.
| Strained Alkyne | Relative Reactivity | Expected Product Structure |
| Dibenzocyclooctyne (DBCO) | High | A dibenzo-fused triazole |
| Bicyclononyne (BCN) | Moderate to High | A bicyclo-fused triazole |
| Azacyclooctyne (e.g., DIBAC) | High | A dibenzoaza-fused triazole |
In uncatalyzed thermal 1,3-dipolar cycloadditions with unsymmetrical alkynes, a mixture of 1,4- and 1,5-disubstituted triazole regioisomers is often formed. The regioselectivity is governed by the electronic and steric properties of the substituents on both the azide and the alkyne. The strongly electron-withdrawing pentafluorosulfanyl group on the aromatic ring of this compound is expected to exert a significant influence on the frontier molecular orbitals of the azide, thereby affecting the regiochemical outcome of the cycloaddition. For terminal alkynes, a preference for the 1,4-isomer is generally observed, though the 1,5-isomer may also be formed.
The azide moiety of this compound can also undergo cycloaddition with other dipolarophiles, such as nitriles and enamines.
With Nitriles: The reaction of azides with nitriles can lead to the formation of tetrazoles. This transformation often requires elevated temperatures or the use of a catalyst. The electron-withdrawing nature of the -SF₅ group may facilitate this reaction.
With Enamines: Enamines are electron-rich alkenes that can react readily with aryl azides. nsf.gov The initial product is an unstable triazoline intermediate, which can then undergo further transformations, such as the elimination of a secondary amine to form a triazole or ring-opening to other nitrogen-containing compounds. The perfluoroalkylation of aryl azides has been shown to accelerate cycloadditions with enamines. nih.gov
Nitrene Chemistry Derived from this compound
Aryl azides can serve as precursors to highly reactive nitrene intermediates through the extrusion of dinitrogen (N₂). This can be achieved either by heating (thermolysis) or by irradiation with light (photolysis). The resulting 3-(pentafluorosulfanyl)phenylnitrene is a highly electrophilic species that can undergo a variety of subsequent reactions.
The generation of the nitrene is represented by the following:
this compound --(Heat or hv)--> 3-(Pentafluorosulfanyl)phenylnitrene + N₂
The stability and reactivity of the generated nitrene are influenced by the electronic properties of the substituents on the aromatic ring. The potent electron-withdrawing -SF₅ group is expected to increase the electrophilicity of the nitrene, making it highly reactive towards C-H insertion, aziridination of alkenes, and other addition reactions.
Table 3: Methods for Nitrene Generation and Subsequent Reactions This table outlines the expected conditions and outcomes for the generation and reaction of 3-(pentafluorosulfanyl)phenylnitrene.
| Generation Method | Typical Conditions | Subsequent Reactions of the Nitrene |
| Thermal Decomposition | Heating in an inert solvent (e.g., decalin, o-dichlorobenzene) at high temperatures (typically > 150 °C). | Intramolecular C-H insertion, intermolecular C-H insertion, reaction with solvent. |
| Photolysis | Irradiation with UV light (e.g., 254 nm or 300 nm) in a suitable solvent at or below room temperature. | Aziridination of olefins, insertion into C-H and O-H bonds, reaction with nucleophiles. |
Intermolecular Reactions of Aryl Nitrenes (e.g., C-H Insertion, Addition)
Upon thermal or photochemical decomposition, this compound expels dinitrogen gas to form the highly reactive intermediate, 3-(pentafluorosulfanyl)phenylnitrene. This nitrene, existing in singlet and triplet spin states, can undergo various intermolecular reactions. The powerful electron-withdrawing nature of the SF5 group significantly influences the electrophilicity and reactivity of the nitrene.
In the presence of suitable substrates, the singlet state of the nitrene can insert into C-H bonds. For instance, in reactions with alkanes, it can form N-alkyl-3-(pentafluorosulfanyl)anilines. The nitrene can also undergo addition reactions with unsaturated systems. Reaction with alkenes can lead to the formation of aziridines, while addition to alkynes can yield azirenes, which may rearrange to other products. When aromatic azides are decomposed in aromatic solvents, the typical products include azo-compounds and amines, which are thought to arise from the triplet state of the nitrene. worktribe.com
Intramolecular Reactivity and Rearrangements
In the absence of an external trapping agent, the 3-(pentafluorosulfanyl)phenylnitrene intermediate is prone to intramolecular reactions and rearrangements. A characteristic reaction of phenylnitrenes is ring contraction. nih.gov Through a complex mechanistic pathway, the nitrene can rearrange to form a cyanocyclopentadiene derivative. Flash vacuum thermolysis of phenyl azide itself has been shown to yield 1-cyanocyclopentadiene via a direct ring contraction of the phenylnitrene without scrambling of the carbon atoms. nih.gov It is expected that 3-(pentafluorosulfanyl)phenylnitrene would undergo a similar transformation, leading to a substituted cyanocyclopentadiene. nih.govresearchgate.net The rearrangement is often initiated by the ring expansion of the nitrene to a seven-membered ring intermediate (an azacycloheptatetraene), which then undergoes further transformations. researchgate.net
Nucleophilic and Electrophilic Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution is profoundly influenced by the electronic properties of the azide and pentafluorosulfanyl groups.
Influence of Azide and Pentafluorosulfanyl Groups on Aromatic Substitution
The pentafluorosulfanyl (SF5) group is one of the most powerful electron-withdrawing groups known, with an electronic effect exceeding that of the trifluoromethyl (CF3) and nitro (NO2) groups. rsc.orgnih.gov It is also highly stable, both thermally and chemically. nih.gov As a strong deactivator and meta-director for electrophilic aromatic substitution (EAS), the SF5 group makes reactions with electrophiles very difficult. Any substitution would be directed to the positions meta to the SF5 group (positions 1 and 5).
The azide group is also an electron-withdrawing group, albeit weaker than the SF5 group, and directs incoming electrophiles to the ortho and para positions. In this compound, the directing effects of the two groups are complex. The SF5 group at position 3 deactivates the entire ring, particularly positions 2, 4, and 6. The azide group at position 1 directs ortho (positions 2, 6) and para (position 4). The combined effect is a heavily deactivated ring, making electrophilic substitution challenging.
Conversely, the strong electron-withdrawing nature of the SF5 group renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govbeilstein-journals.org The ring is electron-deficient, facilitating attack by nucleophiles. The azide group also contributes to this electron deficiency. rsc.org Nucleophilic attack is strongly favored at positions activated by the electron-withdrawing groups, typically ortho and para to them.
Vicarious Nucleophilic Substitution (VNS) Strategies
In the VNS reaction of 1-nitro-3-(pentafluorosulfanyl)benzene with various carbanions (generated from compounds like chloromethyl phenyl sulfone or phenoxyacetonitrile), substitution occurs at the hydrogen atoms ortho and para to the nitro group. acs.orgresearchgate.netresearchgate.net The major products result from substitution at position 6 (ortho to nitro, ortho to SF5) and position 4 (para to nitro, ortho to SF5). acs.orgnih.gov A significant preference for the 6-substituted product is observed over the 4-substituted one, with ratios often exceeding 85:15. acs.orgnih.gov This regioselectivity is governed by the combined activating and directing effects of the nitro and SF5 groups, as well as steric factors.
Applying this analogy to this compound, VNS reactions are expected to proceed with high regioselectivity, yielding primarily 4- and 6-substituted products.
| Nucleophile Precursor | Product Ratio (6-substituted : 4-substituted) | Total Yield (%) | Reference |
|---|---|---|---|
| CH2(CN)CO2Et | >98:2 | 89 | nih.gov |
| PhSO2CH2Cl | >98:2 | 93 | nih.gov |
| PhOCH2CN | 85:15 | 73 | researchgate.net |
| t-BuO2CCH2Cl | 90:10 | 79 | nih.gov |
Table 1: Regioselectivity and yields for VNS reactions of 1-nitro-3-(pentafluorosulfanyl)benzene, serving as a model for this compound.
Stability and Decomposition Pathways under Varied Conditions (e.g., thermal, photochemical)
Organic azides are energetic compounds known for their lability under thermal and photochemical conditions. diva-portal.org The decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N2) to generate a highly reactive aryl nitrene intermediate. worktribe.com This is the principal decomposition pathway for this compound.
Thermal Decomposition: The thermal stability of aryl azides can be influenced by substituents. Electron-withdrawing groups can affect the decomposition temperature. However, the pentafluorosulfanyl group is known to impart significant thermal stability to molecules. researchgate.netresearchgate.net Therefore, this compound is expected to be relatively stable compared to other substituted aryl azides, but will decompose upon sufficient heating to yield the 3-(pentafluorosulfanyl)phenylnitrene.
Photochemical Decomposition: Aryl azides are sensitive to UV light. Photolysis provides a clean and efficient method for generating aryl nitrenes at low temperatures. worktribe.com Irradiation of this compound with UV light will lead to the rapid loss of N2 and formation of the corresponding nitrene, which will then undergo the intermolecular and intramolecular reactions discussed previously. The specific wavelength and solvent can influence the efficiency of the decomposition and the subsequent product distribution.
Advanced Analytical and Spectroscopic Methodologies for Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the elemental composition of novel compounds like 1-Azido-3-(pentafluorosulfanyl)benzene. numberanalytics.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). numberanalytics.compfasolutions.org This precision allows for the calculation of a unique elemental formula.
For this compound, with the molecular formula C₆H₄F₅N₃S, the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. This experimentally determined accurate mass is then compared against the theoretical mass, with a match within a narrow tolerance (e.g., ±5 ppm) providing strong evidence for the proposed formula. numberanalytics.com
Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. The presence of sulfur, with its characteristic isotopes (³²S, ³³S, ³⁴S), would result in distinct [M+1]⁺ and [M+2]⁺ peaks with predictable relative abundances. Analysis of this isotopic signature provides an additional layer of confirmation for the presence of a sulfur atom in the molecule.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₄F₅N₃S |
| Calculated Exact Mass ([M]⁺) | 257.0050 u |
| Isotopic Peaks | [M]⁺, [M+1]⁺, [M+2]⁺ |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. By probing various magnetically active nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N), a complete picture of the atomic connectivity and environment can be assembled.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of the hydrogen atoms on the aromatic ring. For a 1,3-disubstituted benzene (B151609) ring, a complex splitting pattern is expected for the four aromatic protons. The strong electron-withdrawing nature of both the azide (B81097) and the pentafluorosulfanyl groups will shift these proton signals downfield compared to unsubstituted benzene (δ 7.26 ppm).
The four aromatic protons (H-2, H-4, H-5, H-6) would constitute a complex second-order spin system. Additionally, coupling to the five fluorine atoms of the SF₅ group (JHF) would further complicate the spectrum, leading to multiplets for each proton signal. Analysis of these coupling patterns is essential for assigning each signal to its specific position on the benzene ring.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 7.8 - 8.0 | Multiplet |
| H-4 | 7.6 - 7.8 | Multiplet |
| H-5 | 7.4 - 7.6 | Multiplet |
| H-6 | 7.7 - 7.9 | Multiplet |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Six distinct signals are expected for the six aromatic carbons. The chemical shifts are influenced by the attached substituents. The carbon atom directly bonded to the pentafluorosulfanyl group (C-3) and the carbon bonded to the azide group (C-1) are expected to show characteristic shifts.
A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine coupling (JCF). The signal for C-3 will appear as a quintet due to coupling with the four equatorial fluorine atoms of the SF₅ group. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms, providing valuable structural information. pdx.edu
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| C-1 (C-N₃) | ~140 | Multiplet |
| C-2 | ~120-130 | Multiplet |
| C-3 (C-SF₅) | ~150-155 | Quintet |
| C-4 | ~125-135 | Multiplet |
| C-5 | ~120-130 | Multiplet |
| C-6 | ~115-125 | Multiplet |
¹⁹F NMR is indispensable for confirming the presence and integrity of the pentafluorosulfanyl group. nih.gov The SF₅ group attached to an aromatic ring typically displays a characteristic A₄B spin system. nih.govacs.org This pattern arises because the four equatorial fluorine atoms (Fₐ) are in a different chemical environment from the single apical fluorine atom (Fₑ), which is closer to the sulfur atom.
The spectrum is expected to show two signals: a quintet for the apical fluorine (Fₑ) resulting from coupling to the four equatorial fluorines, and a doublet for the equatorial fluorines (Fₐ) resulting from coupling to the single apical fluorine. The chemical shifts for aryl-SF₅ compounds are typically found in the range of +60 to +90 ppm. researchgate.net
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JFF, Hz) |
| 4 Fₐ (equatorial) | +80 to +90 | Doublet | ~150 |
| 1 Fₑ (apical) | +60 to +70 | Quintet | ~150 |
While less common, ¹⁵N NMR spectroscopy provides direct insight into the electronic structure of the azide functional group. The linear azide moiety (Nγ-Nβ-Nα) contains three chemically distinct nitrogen atoms, each giving rise to a separate resonance in the ¹⁵N NMR spectrum. nih.govznaturforsch.com
Based on studies of other aryl azides, three signals are expected. znaturforsch.com The central nitrogen (Nβ) is typically the most shielded, while the terminal nitrogen (Nγ) is the most deshielded. The nitrogen atom attached to the aromatic ring (Nα) appears at an intermediate chemical shift. The observation of these three distinct signals in their characteristic regions confirms the presence of the intact azide group. nih.gov
Table 5: Predicted ¹⁵N NMR Chemical Shift Ranges for the Azide Group
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) |
| Nα (attached to ring) | -130 to -150 |
| Nβ (central) | -170 to -190 |
| Nγ (terminal) | -280 to -300 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. ksu.edu.sa
For this compound, the most prominent and diagnostic absorption in the IR spectrum is the very strong, sharp band corresponding to the asymmetric stretching vibration (νas) of the azide group (-N₃). This band typically appears in the region of 2100-2160 cm⁻¹. nih.govacs.org A weaker symmetric stretching vibration (νs) can also be observed around 1250-1350 cm⁻¹. researchgate.net
The pentafluorosulfanyl group also gives rise to a series of characteristic and strong absorptions due to S-F stretching modes. These are typically observed in the fingerprint region of the spectrum, with very strong bands appearing between 860 and 910 cm⁻¹ and additional strong bands between 580 and 610 cm⁻¹. researchgate.net Raman spectroscopy is also effective for observing these homo-nuclear bond vibrations. ksu.edu.sa
Table 6: Key Predicted Vibrational Frequencies
| Functional Group | Vibration Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch (νas) | IR | 2100 - 2160 | Very Strong, Sharp |
| Azide (-N₃) | Symmetric stretch (νs) | IR/Raman | 1250 - 1350 | Medium to Weak |
| Pentafluorosulfanyl (-SF₅) | S-F stretches | IR/Raman | 860 - 910 | Very Strong |
| Pentafluorosulfanyl (-SF₅) | S-F stretches | IR/Raman | 580 - 610 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Regiochemical Assignment
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous confirmation of a molecule's connectivity, conformation, and the specific placement of substituents on an aromatic ring, known as regiochemistry.
While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related meta-substituted pentafluorosulfanylbenzene derivatives, such as 3-(pentafluorosulfanyl)benzoic acid, provide a strong basis for predicting its solid-state structure. researchgate.net
The sulfur atom of the pentafluorosulfanyl (SF₅) group is expected to have a slightly distorted octahedral geometry. researchgate.net It features one axial S–F bond, typically shorter, and four equatorial S–F bonds, which are slightly longer. The C–S bond connects the phenyl ring to the sulfur atom. X-ray analysis would precisely measure these bond lengths and the angles between them, confirming the spatial arrangement of the bulky and highly electronegative SF₅ group.
Crucially, this technique would definitively verify the meta substitution pattern. The analysis would show the azide (–N₃) and pentafluorosulfanyl (–SF₅) groups attached to carbons 1 and 3 of the benzene ring, respectively, with hydrogen atoms at positions 2, 4, 5, and 6. Intermolecular interactions, such as π-stacking or weak hydrogen bonds, which dictate the crystal packing, would also be elucidated. researchgate.net
Table 1: Predicted X-ray Crystallographic Parameters for the Pentafluorosulfanyl-Benzene Moiety
| Parameter | Expected Value Range | Significance |
|---|---|---|
| S–Faxial Bond Length | 1.57 - 1.58 Å | Typically shorter than equatorial S-F bonds. |
| S–Fequatorial Bond Length | 1.58 - 1.61 Å | Four bonds arranged around the sulfur 'equator'. |
| C–S Bond Length | ~1.76 Å | Connects the SF₅ group to the aromatic ring. |
| Faxial–S–Fequatorial Angle | ~90° | Defines the octahedral geometry. |
| C–S–Faxial Angle | ~180° | Confirms the linear arrangement through the sulfur atom. |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is an essential tool for separating components of a mixture and assessing the purity of a synthesized compound. For a substance like this compound, both gas and liquid chromatography offer powerful analytical capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The sample is vaporized and passed through a long capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase.
A key consideration for analyzing aromatic azides is their thermal stability. These compounds can decompose at elevated temperatures, which are common in a GC injection port. researchgate.net Therefore, the GC method must be carefully optimized with a lower injection temperature to prevent the premature loss of molecular nitrogen (N₂) from the azide group.
Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of an aromatic azide typically shows a prominent molecular ion peak (M⁺), followed by a very significant peak corresponding to the loss of N₂ (M-28). researchgate.netdtic.mil This fragmentation is a hallmark of aryl azides. researchgate.net Further fragmentation of the 1-(pentafluorosulfanyl)benzene cation would occur, providing a unique fingerprint for the molecule's structure.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 249 | [C₆H₄F₅N₃S]⁺ | Molecular Ion (M⁺) |
| 221 | [C₆H₄F₅S]⁺ | Loss of N₂ from the molecular ion |
| 127 | [SF₅]⁺ | Cleavage of the C-S bond |
| 94 | [C₆H₄S]⁺ | Loss of SF₅ from the [M-28]⁺ fragment |
| 75 | [C₆H₃]⁺ | Further fragmentation of the benzene ring |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. It separates components of a mixture in a liquid phase based on their differential interactions with a packed column (stationary phase) and a solvent (mobile phase).
For a relatively nonpolar molecule like this compound, a reversed-phase HPLC method is most appropriate. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The compound's purity can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. This method is highly effective for separating the final product from any unreacted starting materials, reagents, or potential side products, such as isomers.
By running a sample through an HPLC system equipped with a UV detector, a chromatogram is generated. The purity is calculated as the percentage of the main peak's area relative to the total area of all detected peaks.
Table 3: Exemplar HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Computational and Theoretical Investigations of 1 Azido 3 Pentafluorosulfanyl Benzene
Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-azido-3-(pentafluorosulfanyl)benzene, DFT calculations can elucidate fundamental properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP).
While direct computational studies on this compound are not extensively published, data from related molecules like phenyl azide (B81097) and substituted azobenzenes provide a strong basis for prediction. DFT calculations on para-substituted azobenzene (B91143) derivatives using the B3LYP functional with a 6-31++G(d,p) basis set have been used to determine key electronic parameters. kpfu.runih.gov These studies show that substituents significantly influence the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and kinetic stability.
The HOMO and LUMO are the highest occupied and lowest unoccupied molecular orbitals, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, the strongly electron-withdrawing -SF₅ group is expected to significantly lower the energy of the LUMO, while the azido (B1232118) group will influence the HOMO. This combination would likely result in a relatively small energy gap, suggesting a reactive molecule.
The molecular electrostatic potential (MESP) map is another valuable tool derived from DFT. It visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For this molecule, the area around the terminal nitrogen atoms of the azide group would exhibit negative potential, making it a site for electrophilic attack or coordination. Conversely, the powerful electron-withdrawing nature of the -SF₅ group would create a region of positive potential on the aromatic ring, particularly at the ortho and para positions relative to the -SF₅ group, rendering them susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of Related Azobenzene Derivatives (trans configuration) Data extrapolated from studies on para-substituted azobenzenes using DFT (B3LYP/6-31++G(d,p)). kpfu.runih.gov
Quantum Chemical Predictions of Reactivity and Reaction Mechanisms
Quantum chemical calculations are instrumental in predicting the reactivity of this compound. The molecule's reactivity is dominated by the characteristics of its two functional groups.
Azido Group Reactivity: Organic azides are known for two primary reaction pathways: thermal or photochemical decomposition and 1,3-dipolar cycloadditions.
Decomposition: Upon heating or irradiation, aryl azides can lose a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate (in this case, 3-(pentafluorosulfanyl)phenylnitrene). diva-portal.orgrsc.org Excited state molecular dynamics simulations on phenyl azide have shown that this dissociation can occur on an ultrafast timescale (around 100 fs) and involves synchronous changes in the N-N bond length and the N-N-N bond angle. diva-portal.org The resulting singlet nitrene is an electron-deficient species that can undergo various subsequent reactions, such as ring expansion or insertion.
1,3-Dipolar Cycloadditions: The azide group can act as a 1,3-dipole and react with dipolarophiles like alkynes or alkenes to form five-membered heterocyclic rings (triazoles or triazolines, respectively). This is the basis of "click chemistry." researchgate.net Computational studies on the reaction of phenyl azide with various ethylenes have shown that the activation energies range from approximately 6 to 19 kcal/mol, depending on the electronic nature of the ethylene (B1197577) derivative. rsc.org The electron-withdrawing -SF₅ group on the benzene (B151609) ring of this compound would modulate its electrophilic/nucleophilic character, influencing the rates and regioselectivity of these cycloaddition reactions. rsc.orgrsc.org
Aromatic Ring Reactivity: The -SF₅ group is one of the most powerful electron-withdrawing groups, significantly deactivating the aromatic ring towards electrophilic substitution. rowansci.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr). Computational studies on the reactivity of SF₅-alkynes confirm that the carbon atom beta to the SF₅ group is highly electron-deficient and susceptible to nucleophilic attack. academie-sciences.fr By analogy, the carbon atoms ortho and para to the -SF₅ group in this compound are expected to be highly activated towards attack by nucleophiles.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational preferences of this compound are crucial for its packing in the solid state and its interactions with other molecules. Computational methods can predict stable conformers and the energy barriers for rotation around key single bonds.
Rotation around the C-N bond: Studies on azobenzene have shown that the rotation of the phenyl rings is a key conformational feature. mdpi.com For this compound, the rotation of the azido group relative to the plane of the benzene ring is an important conformational parameter. Computational analysis of 3-(azidomethyl)benzoic acid has revealed the existence of multiple stable conformers arising from the flexibility of the azidomethyl group, highlighting the conformational impact of the azide moiety. nih.gov
Intermolecular interactions can be analyzed using techniques like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal lattice. For this molecule, potential interactions would include π-π stacking of the benzene rings and various weak hydrogen bonds involving the fluorine atoms of the -SF₅ group and the nitrogen atoms of the azide group.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. acs.orgconicet.gov.argaussian.com
¹⁹F NMR: The -SF₅ group has a distinctive ¹⁹F NMR signature. It typically appears as two signals: a pentet for the single axial fluorine (Fₐₓ) and a doublet for the four equatorial fluorines (Fₑq), resulting from Fₐₓ-Fₑq coupling. rsc.org DFT-based procedures have been developed that can predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds with a mean absolute deviation of around 2-3 ppm. nih.govresearchgate.net Studies on SF₅-substituted teriflunomide (B560168) derivatives show the Fₐₓ and Fₑq signals appearing around 80-90 ppm and 60-70 ppm, respectively. acs.orgacs.org
¹H and ¹³C NMR: The electron-withdrawing effects of the -N₃ and -SF₅ groups will cause the aromatic protons and carbons to be shifted downfield relative to unsubstituted benzene (δ ≈ 7.3 ppm for ¹H). wisc.edu The GIAO method can predict these shifts with high accuracy, aiding in the assignment of complex spectra. imist.ma
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule's infrared spectrum. A key diagnostic peak for this compound would be the strong, sharp asymmetric stretching vibration (νₐₛ) of the N≡N bond in the azide group, which typically appears in the 2100-2160 cm⁻¹ region. conicet.gov.ar DFT calculations on azido-Pt(IV) complexes, for example, predict this strong absorption peak to be around 2056 cm⁻¹. conicet.gov.ar
Table 2: Predicted Spectroscopic Features for this compound Based on computational and experimental data from analogous compounds.
Theoretical Insights into the Stability and Electron-Withdrawing Nature of the SF₅ Group
The pentafluorosulfanyl group is renowned for its exceptional properties, which have been extensively explored through computational studies.
Stability: The -SF₅ group is characterized by high thermal and chemical stability. rowansci.comtcichemicals.com This robustness is attributed to the strong, sterically shielded sulfur-fluorine bonds. Computational studies employing DFT and wave function methods have been used to elucidate reaction mechanisms involving SF₅-containing compounds, confirming the group's general inertness under many conditions. researchgate.net
Electron-Withdrawing Nature: The -SF₅ group is a powerful electron-withdrawing substituent, significantly more so than the trifluoromethyl (-CF₃) or nitro (-NO₂) groups. rowansci.comresearchgate.net This is quantified by its Hammett substituent constant (σ), a measure of the electronic effect of a substituent on a reaction center. Computational studies have placed the Hammett constant for the meta-SF₅ group (σₘ) at 0.61, compared to 0.43 for -CF₃. rsc.org This strong inductive and field effect profoundly influences the electronic properties of the molecule, as discussed in the context of electronic structure and reactivity. Theoretical comparisons based on isodesmic reactions (hypothetical reactions where the number and type of bonds are conserved) confirm the superior electron-withdrawing power of the -SF₅ group relative to -CF₃, -NO₂, and -CN. researchgate.net This potent electronic effect is a key driver of the chemical behavior of this compound.
Table 3: Comparison of Compound Names
Applications in Advanced Organic Synthesis and Materials Science Non Clinical
As a Versatile Building Block for Complex Molecular Architectures
1-Azido-3-(pentafluorosulfanyl)benzene is a valuable building block for constructing complex molecular architectures that benefit from the distinct properties of the SF₅ group. The azide (B81097) functionality acts as a convenient chemical handle, allowing the SF₅-phenyl moiety to be incorporated into larger, more intricate structures with high efficiency and selectivity.
The primary application of the azide group in this context is its participation in the Huisgen 1,3-dipolar cycloaddition, or "click chemistry," to form stable triazole rings. This reaction allows for the covalent linking of the 1-(pentafluorosulfanyl)benzene-3-yl unit to a wide array of alkyne-containing molecules. Beyond cycloadditions, the azide group can undergo other transformations, such as the Staudinger reaction to form phosphazenes or reduction to an amine, further expanding its synthetic utility.
The incorporation of the meta-SF₅-phenyl group can profoundly influence the physicochemical properties of the target molecule. Its strong electron-withdrawing nature and steric bulk can alter molecular conformation, electronic distribution, and intermolecular interactions. These modifications are leveraged in various fields, from materials science to agrochemicals, to fine-tune the performance and characteristics of the final product. mdpi.comresearchgate.net
Table 1: Key Physicochemical Properties of the Pentafluorosulfanyl (SF₅) Group
| Property | Description | Impact on Molecular Design |
|---|---|---|
| High Electronegativity | The SF₅ group is one of the most electron-withdrawing groups in organic chemistry (Hammett constant σI: +0.55). beilstein-journals.org | Modulates the electronic properties of π-systems, crucial for optoelectronic materials and for tuning the reactivity of catalysts. |
| High Lipophilicity | It is more lipophilic than a trifluoromethyl (CF₃) group (Hansch hydrophobicity π: 1.51 for SF₅ vs. 1.09 for CF₃). beilstein-journals.org | Increases solubility in nonpolar media and enhances the ability of molecules to traverse lipid environments. |
| Chemical & Thermal Stability | The S-F bonds are exceptionally strong, rendering the group resistant to hydrolysis and high temperatures. beilstein-journals.org | Leads to robust materials suitable for applications in harsh conditions. |
| Steric Bulk | The SF₅ group is sterically demanding, with a volume intermediate between a tert-butyl and a trifluoromethyl group. researchgate.net | Influences molecular conformation and can be used to control the approach of reactants or to create specific packing arrangements in solids. |
Development of Functional Polymers and Macromolecules via Click Chemistry
The azide function of this compound makes it an ideal monomer or functionalizing agent for polymer synthesis through click chemistry. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this approach, offering a highly efficient and orthogonal method for creating and modifying polymers. nih.govnih.govmdpi.com
This compound can be used in two primary ways in polymer science:
Pendant Functionalization: An existing polymer backbone containing alkyne groups can be post-functionalized by reacting it with this compound. This "grafting-to" approach attaches the SF₅-phenyl group as a side chain, thereby modifying the polymer's bulk properties. nih.govmdpi.com
Step-Growth Polymerization: The compound can act as a monomer in polymerization reactions. For example, reacting it with a di-alkyne monomer would lead to the formation of a linear polymer where the SF₅-phenyl group is integrated into the main chain via triazole linkages. mdpi.com
The introduction of the SF₅ group into a polymer can significantly enhance its properties, such as thermal stability, chemical resistance, and hydrophobicity. These SF₅-functionalized polymers are promising candidates for applications as advanced coatings, specialized membranes, and high-performance elastomers. nsf.gov
Table 2: Illustrative CuAAC Reaction for Polymer Functionalization
| Reactants | Catalyst/Solvent | Product |
|---|---|---|
| (Polymer-Alkyne) + | Cu(I) source (e.g., CuBr), Ligand (e.g., PMDETA), Organic Solvent (e.g., DMF) | (SF₅-Functionalized Polymer) |
| Description | Description | Description |
Synthesis of Optoelectronic Materials and Dyes
The potent electron-accepting nature of the pentafluorosulfanyl group makes it a prime candidate for use in optoelectronic materials, particularly in "push-pull" dyes. rsc.orgacs.org These systems consist of an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated spacer. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for many useful optical properties.
This compound can be used to construct such materials. The SF₅-phenyl unit serves as the powerful electron acceptor. The azide group provides a synthetic handle to connect this acceptor unit to a π-conjugated bridge that is already attached to an electron donor. acs.org This modular approach, facilitated by click chemistry, allows for the rapid synthesis and screening of a library of potential dyes. The resulting materials are investigated for applications in fields such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent sensors. The high stability of the SF₅ group is an added advantage, contributing to the durability of the final device. researchgate.netrsc.org
Table 3: Comparison of Electron-Accepting Groups in Optoelectronic Materials
| Group | Relative Electron-Withdrawing Strength | Key Features |
|---|---|---|
| Nitro (–NO₂) | Strong | Commonly used, but can be susceptible to chemical reduction. |
| Cyano (–CN) | Strong | Linear geometry, contributes to planar molecular structures. |
| Trifluoromethyl (–CF₃) | Moderately Strong | Highly stable and lipophilic. |
| Pentafluorosulfanyl (–SF₅) | Very Strong | Exceeds –CF₃ in electron-withdrawing strength and lipophilicity; exceptional stability. beilstein-journals.org |
Utilization in Ligand Design for Catalysis
The electronic properties of a ligand play a critical role in determining the efficacy of a metal catalyst. By modifying a ligand with a strongly electron-withdrawing group, it is possible to tune the electron density at the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
This compound represents a tool for this purpose. The azide allows the SF₅-phenyl moiety to be "clicked" onto a ligand scaffold that contains a complementary alkyne group. The introduction of the meta-SF₅ substituent would significantly decrease the electron-donating ability of the ligand. This modification can be advantageous in various catalytic cycles, for instance, by promoting reductive elimination or by making the metal center more electrophilic and thus more reactive towards certain substrates. While specific applications of this exact compound in catalysis are still emerging, the principle of using potent electron-withdrawing groups like SF₅ to fine-tune catalytic properties is a well-established strategy in organometallic chemistry. acs.orgacs.org
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The pentafluorosulfanyl group is known to participate in such interactions, including F···H and F···F contacts, which can be used to direct the self-assembly of molecules in the solid state. nih.govethz.ch
Molecules containing the SF₅-phenyl unit can form predictable supramolecular motifs, such as dimers or extended chains, driven by these weak interactions. ethz.ch this compound can be incorporated into these assemblies in two main ways. First, the molecule itself can be a component in a co-crystal, where its SF₅ group directs the assembly. Second, it can be reacted via click chemistry with another molecular component, and the resulting triazole-containing product can then self-assemble, using both the interactions of the SF₅ group and other interactions (e.g., hydrogen bonding involving the triazole ring) to form complex, functional superstructures. nih.gov This strategy allows for the design of crystalline materials with tailored properties for applications in areas like gas storage or molecular recognition.
Table 4: Intermolecular Interactions Involving the SF₅-Phenyl Moiety
| Interaction Type | Description | Role in Supramolecular Assembly |
|---|---|---|
| F···H Hydrogen Bonds | Weak hydrogen bonds form between the electron-rich fluorine atoms of the SF₅ group and hydrogen atoms on adjacent molecules. ethz.ch | A common and directionally specific interaction that helps to organize molecules into defined architectures. |
| F···F Contacts | Interactions between fluorine atoms of neighboring SF₅ groups. These can be attractive and help to stabilize crystal packing. nih.govethz.ch | Contribute to the formation of repeating structural motifs like supramolecular chains and dimers. |
| π-π Stacking | The SF₅ group influences the electron distribution of the benzene (B151609) ring, which can affect its ability to participate in π-stacking with other aromatic systems. | Modulates the packing of aromatic cores in the solid state. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of 1-azido-3-(pentafluorosulfanyl)benzene is anticipated to be a fertile ground for discovering novel chemical transformations. The interplay between the azide (B81097) and the SF₅ group can lead to unique electronic effects that influence reaction pathways.
Future research should focus on:
Nitrene Chemistry: The generation of the corresponding nitrene through thermal or photochemical decomposition of the azide group is a key area of interest. The strong electron-withdrawing nature of the meta-SF₅ group is expected to influence the stability and reactivity of the resulting nitrene, potentially enabling novel C-H insertion, aziridination, and rearrangement reactions.
Cycloaddition Reactions: The azide functionality is well-known for its participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which form the cornerstone of "click chemistry". Investigating the kinetics and substrate scope of these reactions with this compound will be crucial. The electronic effects of the SF₅ group may offer advantages in terms of reaction rates and regioselectivity. A related compound, 3,5-bis(pentafluorosulfanyl)phenyl azide, has already been utilized in click chemistry to synthesize triazoles with potential antitumor properties, highlighting the utility of this approach. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution: The SF₅ group is a strong meta-director and deactivates the benzene (B151609) ring towards electrophilic substitution. However, under forcing conditions, further functionalization of the aromatic ring could be explored. Conversely, the electron-deficient nature of the ring may render it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the SF₅ group, if a suitable leaving group is present.
| Reaction Type | Potential Outcome | Key Influencing Factor |
| Thermal/Photochemical Decomposition | Formation of a highly reactive nitrene | Electron-withdrawing SF₅ group stabilizing the transition state |
| [3+2] Cycloaddition (Click Chemistry) | Efficient formation of functionalized triazoles | Steric and electronic properties of the SF₅ group |
| Electrophilic Aromatic Substitution | Introduction of additional functional groups | Strong deactivating and meta-directing effect of the SF₅ group |
| Nucleophilic Aromatic Substitution | Substitution of other groups on the ring | Electron-deficient nature of the aromatic ring |
Development of Greener and More Sustainable Synthetic Protocols
The synthesis of organofluorine compounds, particularly those containing the SF₅ group, often involves harsh reagents and conditions. A significant future direction will be the development of more environmentally benign synthetic routes to this compound and its derivatives.
Key areas for improvement include:
Safer Azidation Methods: Traditional methods for introducing the azide group can involve the use of potentially explosive reagents. Research into safer, in situ generation of azidating agents or the use of solid-supported reagents could enhance the safety profile of the synthesis. Modern methods for deoxyazidation of alcohols using reagents like benzene-1,3-disulfonyl fluoride (B91410) and trimethylsilyl azide could be adapted for precursors to the target molecule. mdpi.comnih.gov
Energy-Efficient Reactions: Exploring microwave-assisted or photocatalytic methods for the synthesis could reduce reaction times and energy consumption. researchgate.net These techniques are gaining traction in the broader field of organofluorine chemistry for their efficiency and sustainability. researchgate.netdntb.gov.ua
Minimizing Waste: The development of catalytic and high-atom-economy reactions will be paramount. This includes exploring catalytic C-H activation to introduce the azide or SF₅ functionalities, which would eliminate the need for pre-functionalized starting materials and reduce waste.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic protocols for this compound from batch to continuous flow processes represents a significant leap forward in terms of safety, scalability, and reproducibility.
Future research in this area will likely involve:
Continuous Synthesis: Developing a continuous flow synthesis of the target compound would allow for better control over reaction parameters, improved heat and mass transfer, and the safe handling of potentially hazardous intermediates. Flow chemistry is particularly well-suited for reactions involving energetic species like azides.
Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal synthetic protocols. wikipedia.orgoxfordglobal.comnih.gov This high-throughput approach can accelerate the development of efficient and robust synthetic methods.
In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, NMR) into a flow setup would enable real-time reaction monitoring and optimization. Subsequent automated purification steps could lead to a fully integrated "synthesis-to-pure-product" platform.
Expansion of Applications in Niche Areas of Materials Science
The unique properties imparted by the SF₅ group, such as high thermal stability, chemical resistance, and a large dipole moment, make this compound an attractive building block for advanced materials.
Potential application areas to be explored include:
High-Performance Polymers: The incorporation of the 3-(pentafluorosulfanyl)phenyl azide moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, dielectric properties, and hydrophobicity. The azide group can be used as a handle for polymerization or for post-polymerization modification via click chemistry.
Liquid Crystals: The rigid aromatic core and the strong dipole moment of the SF₅ group are desirable features for the design of novel liquid crystalline materials.
Organic Electronics: The strong electron-withdrawing nature of the SF₅ group can be exploited to tune the electronic properties of organic semiconductors. By incorporating this unit into donor-acceptor architectures, new materials for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs) could be developed.
Energetic Materials: While the azide group imparts energetic properties, the high density and thermal stability of the SF₅ group could lead to the development of novel, high-performance energetic materials with tailored sensitivity and performance characteristics.
| Material Class | Potential Advantage of Incorporating this compound |
| High-Performance Polymers | Increased thermal stability, chemical resistance, and tunable dielectric properties |
| Liquid Crystals | Enhanced mesophase stability and large dielectric anisotropy |
| Organic Electronics | Lowering of LUMO energy levels for n-type semiconductor applications |
| Energetic Materials | High density and thermal stability |
Synergistic Approaches with Photoredox and Electrochemistry in its Transformations
The combination of photoredox catalysis and electrochemistry with the chemistry of this compound opens up new avenues for its synthesis and functionalization under mild conditions.
Future research directions include:
Photoredox-Mediated Reactions: Visible-light photoredox catalysis can be used to generate reactive intermediates from the azide moiety under mild conditions, enabling novel C-N bond-forming reactions. nih.gov This approach could provide access to complex amines and heterocycles that are difficult to synthesize using traditional methods.
Electrochemical Synthesis and Functionalization: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The electrochemical behavior of this compound could be investigated to trigger specific transformations of the azide group or to functionalize the aromatic ring. The electrochemical properties of related triazine-cored molecules have been studied, suggesting the potential for interesting redox behavior. nih.gov
Dual Catalysis: The combination of photoredox or electrochemistry with transition metal catalysis could unlock unprecedented reactivity. For example, the in situ generation of a nitrene or anilino radical, coupled with a metal catalyst, could lead to novel cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Azido-3-(pentafluorosulfanyl)benzene, and how do their yields compare under standard conditions?
- Methodological Answer : The compound can be synthesized via fluorination of nitro precursors or nucleophilic substitution. For example, fluorination of 1,2-bis(3-nitrophenyl)disulfane yields 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene as a byproduct (6% yield, GC purity 2–3%), while direct fluorination of 3-nitro-1-(pentafluorosulfanyl)benzene in acetonitrile achieves ~40% conversion. Optimization requires balancing fluorine stoichiometry to avoid over-fluorination, which generates polyfluorinated byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR in chloroform-d) is critical for confirming azide and pentafluorosulfanyl group positions. Gas chromatography (GC) is used to assess purity, particularly for separating low-yield products from fluorination byproducts. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Distillation under reduced pressure is effective for separating volatile byproducts, achieving up to 99% purity (GC). For complex mixtures, flash chromatography on silica gel with non-polar eluents (e.g., hexane/ethyl acetate) is recommended. Note that column chromatography struggles with structurally similar fluorinated derivatives, necessitating iterative solvent optimization .
Advanced Research Questions
Q. How can fluorination conditions be optimized to suppress byproduct formation during synthesis?
- Methodological Answer : Excess fluorine (>16 equivalents) in acetonitrile increases polyfluorinated byproducts (e.g., 3,5-difluoro derivatives). Limiting fluorine to 3.6 equivalents in anhydrous HF reduces over-fluorination but elevates difluoro impurities. A two-step approach—initial fluorination in MeCN followed by selective distillation—balances yield and purity. Reaction monitoring via GC-MS is critical for real-time adjustments .
Q. How does the azide group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The electron-withdrawing pentafluorosulfanyl group activates the benzene ring for SNAr, while the azide group at the meta position directs nucleophiles (e.g., alcohols, amines) to the para and ortho positions. Kinetic studies in DMF with KCO show slower substitution rates compared to non-azidated analogs, likely due to steric hindrance. Pressure reactors (e.g., for ammonia reactions) improve yields by mitigating azide decomposition at elevated temperatures .
Q. What strategies resolve contradictions in reported yields for fluorination of nitro precursors?
- Methodological Answer : Discrepancies arise from solvent polarity and fluorine accessibility. For instance, fluorination in MeCN at 40% conversion contrasts with <10% in HF due to solvent coordination effects. Systematic studies using F NMR to track intermediate fluorinated species can clarify reaction pathways. Reproducibility requires strict control of moisture, as hydrolyzed fluorine species deactivate reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
